Cas no 1804828-76-9 (Methyl 3-iodo-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate)
Methyl 3-iodo-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-iodo-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C8H4F3IN2O5/c1-18-7(15)3-2-4(19-8(9,10)11)13-6(5(3)12)14(16)17/h2H,1H3
- InChI Key: JEWNFPJXBPCIBC-UHFFFAOYSA-N
- SMILES: IC1=C([N+](=O)[O-])N=C(C=C1C(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 361
- XLogP3: 3
- Topological Polar Surface Area: 94.2
Methyl 3-iodo-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090241-1g |
Methyl 3-iodo-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate |
1804828-76-9 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Methyl 3-iodo-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Methyl 3-iodo-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate
Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate: A Comprehensive Overview
Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate, with the CAS number 1804828-76-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a pyridine ring substituted with multiple functional groups, including an iodo group, a nitro group, a trifluoromethoxy group, and a methyl ester. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.
The molecular structure of Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate is particularly intriguing due to the presence of electron-withdrawing groups such as the nitro and trifluoromethoxy groups. These groups significantly influence the electronic properties of the pyridine ring, enhancing its reactivity in various chemical reactions. Recent studies have demonstrated that this compound exhibits exceptional stability under harsh chemical conditions, making it an ideal candidate for use in high-throughput screening assays in drug discovery.
One of the most notable applications of this compound is in the development of novel pharmaceutical agents. Researchers have found that Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate can serve as a versatile building block for constructing bioactive molecules with potential therapeutic effects. For instance, its ability to act as a precursor in the synthesis of anti-inflammatory and antiviral agents has been extensively explored in recent clinical studies.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. The unique electronic properties of Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate make it an excellent candidate for use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent breakthroughs in nanotechnology have highlighted its potential as a key component in next-generation electronic devices.
The synthesis of Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed innovative methodologies to optimize the synthesis process, including the use of microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have significantly improved the scalability and cost-effectiveness of producing this compound on an industrial scale.
From an environmental perspective, Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate has been evaluated for its biodegradability and ecological impact. Studies indicate that this compound exhibits low toxicity to aquatic organisms under standard testing conditions, suggesting that it may be suitable for use in environmentally friendly applications.
In conclusion, Methyl 3-Iodo-2-Nitro-6-(Trifluoromethoxy)Pyridine-4-Carboxylate is a multifaceted compound with immense potential across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within medicinal chemistry and materials science.
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